Norgestimate
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Progesterone analogs like norgestimate decrease the frequency of gonadotropin releasing hormone pulses from the hypothalamus, decreasing follicle stimulating hormone and luteinizing hormone. These actions prevent ovulation. Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis. It also induces production of sex hormone binding globulin, which decreases free testosterone. These actions together result in less testosterone being available to stimulate sebaceous glands, resulting in effective treatment of some forms of acne. Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which reduce the likelihood of implantation). Receptor binding studies, as well as studies in animals and humans, have shown that norgestimate and 17-deacetyl norgestimate, the major serum metabolite, combine high progestational activity with minimal intrinsic androgenicity. Norgestimate, in combination with ethinyl estradiol, does not counteract the estrogen-induced increases in sex hormone binding globulin (SHBG), resulting in lower serum testosterone. Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/ Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/ |
|---|---|
CAS No. |
20799-27-3 |
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
KIQQMECNKUGGKA-GOMYTPFNSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Other CAS No. |
35189-28-7 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
5.31e-03 g/L |
Synonyms |
norgestimate norgestrel oxime acetate |
vapor_pressure |
2.62X10-11 mm Hg at 25 °C (est) |
Origin of Product |
United States |
**historical and Structural Context of Synthetic Progestins**
Evolution of Progestin Chemical Structures and Norgestimate's Position
Synthetic progestins are broadly categorized based on their chemical backbone, primarily into pregnanes, estranes, and gonanes. nih.gov Pregnanes are derived from progesterone (B1679170), while estranes and gonanes are derivatives of testosterone (B1683101). nih.gov The testosterone-derived progestins constitute the majority of those used in contraceptives. nih.gov
Progestins are also classified into generations, marking their introduction to the market. nih.govverywellhealth.com
First-generation progestins include norethindrone (B1679910) and its acetate (B1210297) form. verywellhealth.com
Second-generation progestins, such as levonorgestrel (B1675169) and norgestrel (B7790687), are noted for their increased potency. verywellhealth.com
Third-generation progestins, a group that includes This compound (B1679921), desogestrel, and gestodene, were developed to be more potent than the first generation while exhibiting fewer androgenic side effects than the second generation. nih.govverywellhealth.com
Fourth-generation progestins, like drospirenone (B1670955), are newer and possess antiandrogenic properties. nih.govverywellhealth.com
This compound is structurally a member of the gonane (B1236691) subgroup of the 19-nortestosterone family of progestins. nih.govwikipedia.org Specifically, it is the C3 oxime and C17β acetate ester of levonorgestrel. wikipedia.org This unique structure contributes to its pharmacological profile.
Table 1: Generational and Structural Classification of Select Progestins
| Generation | Structural Group | Progestin |
|---|---|---|
| First | Estrane | Norethindrone |
| Second | Gonane | Levonorgestrel |
| Third | Gonane | This compound |
| Third | Gonane | Desogestrel |
| Fourth | - | Drospirenone |
This table is based on information from multiple sources. nih.govverywellhealth.com
Pioneering Research Leading to this compound's Development
The journey to create this compound was driven by the goal of developing new hormonal contraceptives with a more favorable side-effect profile. drugbank.comnih.gov Research efforts in the mid-20th century focused on modifying the testosterone molecule to enhance progestational activity while reducing androgenic effects. central.edu A key breakthrough was the synthesis of norethindrone in 1951 by Carl Djerassi, which demonstrated that a modified testosterone could be an orally active progestin. central.edu
This compound was developed by the Ortho Pharmaceutical Corporation. drugbank.comnih.gov It was first described in the literature in 1977 and patented in 1965. wikipedia.orgdrugbank.com The compound was introduced for medical use in birth control pills in 1986. wikipedia.org The development of this compound represented a significant step in creating progestins with high selectivity, maximizing progestational effects while minimizing androgenic activity. nih.gov
This compound itself is a prodrug, meaning it is converted into its active forms in the body. wikipedia.org The primary active metabolite is norelgestromin (B1679859) (also known as 17-deacetylthis compound), with a smaller portion converted to levonorgestrel. wikipedia.orgmedchemexpress.comnih.gov
Stereochemical Considerations in Progestin Design
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the efficacy and safety of drugs. numberanalytics.com In progestin design, stereochemistry dictates how the molecule interacts with its target receptors, primarily the progesterone receptor (PR). nih.govpnas.org The specific shape of a progestin determines its binding affinity and whether it acts as an agonist (activator) or antagonist (blocker) at the receptor. kup.at
The interaction between a steroid and its receptor is highly specific, and minor changes in the steroid's structure can significantly alter its biological activity. nih.govnih.gov For instance, the addition of an ethynyl (B1212043) group at the 17α position of testosterone was a key modification that led to a loss of androgenic activity and an enhancement of progestational effects. nih.govtandfonline.com
This compound is a racemic mixture of E and Z isomers. wikipedia.org The stereochemistry of the progesterone receptor's ligand-binding domain creates a specific pocket that accommodates the steroid. nih.govpnas.org The precise fit, governed by hydrogen bonds and van der Waals forces, is essential for the molecule's activity. pnas.org The design of this compound, with its specific stereochemical configuration, was intended to optimize its interaction with the progesterone receptor while minimizing off-target effects at the androgen receptor. nih.gov This careful consideration of stereochemistry is fundamental to the development of selective and effective progestins. numberanalytics.comnih.gov
**advanced Synthetic Methodologies and Chemical Derivations**
Chiral Synthesis of Norgestimate (B1679921) and its Stereoisomers
The synthesis of this compound and its stereoisomers is a critical aspect of its chemical development, as the biological activity of steroids is highly dependent on their stereochemistry. This compound itself is the optically active d-isomer, which has been shown to be more potent and thus can be used at lower dosages. google.com
The formation of the oxime at the C-3 position of the steroid nucleus is a key step that introduces stereoisomerism. The reaction of the Δ⁴-3-ketosteroid precursor with hydroxylamine (B1172632) results in the formation of E and Z oxime isomers. nih.gov Standard synthesis procedures typically yield an isomeric mixture of these oximes, with the E/Z ratio often falling in the range of 60:40 to 64:36. google.comgoogle.com The separation and identification of these isomers can be achieved using techniques like normal phase High-Performance Liquid Chromatography (HPLC), with characterization confirmed by ¹H NMR spectroscopy, which shows distinct chemical shifts for the 4-H proton in the E and Z isomers. nih.govresearchgate.net
Researchers have developed methods to control the isomeric ratio and to isolate the pure isomers. For instance, specific oximation reaction conditions and work-up procedures have been found to selectively yield either the pure E or Z isomers of norelgestromin (B1679859) (the deacetylated active metabolite of this compound) or a desired mixture of the two. google.com This control is significant as the different stereoisomers can exhibit different biological activities and metabolic profiles.
Table 1: Spectroscopic Data for this compound Isomer Identification
| Isomer | ¹H NMR Signal (4-H) |
| E-isomer | 5.75-5.93 ppm |
| Z-isomer | 6.36-6.57 ppm |
| Source: ResearchGate GmbH researchgate.net |
Total Synthesis Pathways and Key Intermediates
The total synthesis of steroids like this compound is a complex undertaking due to the multiple chiral centers in the steroid backbone. soton.ac.uk To circumvent the challenge of creating up to 64 potential stereoisomers, many synthetic approaches start from readily available and abundant natural steroids in what is known as a hemi-synthesis. soton.ac.uk
A common precursor for the synthesis of this compound is d-norgestrel. google.com The synthesis involves the conversion of the 3-keto group of the steroid precursor into an oxime. This is typically achieved by reacting the steroid with hydroxylamine. nih.gov The reaction is generally complete within two hours under typical experimental conditions. nih.gov
Key intermediates in the synthesis of this compound and related compounds include:
Levonorgestrel (B1675169) : A precursor that can be converted to this compound. nih.govwikipedia.org
Levonorgestrel acetate (B1210297) : An intermediate formed by the acetylation of levonorgestrel, which is then oximated to form this compound. nih.gov
d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime : An intermediate in the synthesis of both racemic and optically active norgestrel (B7790687). google.com
The synthesis of this compound is described in U.S. Patent No. 4,027,019. google.comgoogle.com The process generally involves the oximation of the corresponding 3-keto steroid.
Regioselective and Stereoselective Functionalization of the this compound Core
The functionalization of the steroid core of this compound is a key area of research for creating new analogues with potentially improved properties. Regioselective and stereoselective reactions allow for the precise modification of specific C-H bonds within the complex steroid structure. nih.gov
While direct functionalization of this compound itself is not widely reported, the principles of steroid chemistry are applicable. Catalyst-controlled C-H functionalization represents a paradigm shift in organic synthesis, moving away from reliance on pre-existing functional groups. nih.gov For instance, dirhodium catalysts have been developed that can achieve high site-selectivity for the functionalization of non-activated secondary or tertiary C-H bonds in complex molecules like steroids. nih.govnih.gov This approach allows for late-stage functionalization, which is highly valuable for modifying complex natural products and drugs. nih.gov
The ability to selectively functionalize specific positions on the steroid nucleus, such as the C7 position in indoles using rhodium catalysts, demonstrates the potential for creating novel this compound derivatives. nih.gov Such modifications could alter the molecule's pharmacokinetic or pharmacodynamic properties.
Derivatization Strategies for Structural Modification and Analogue Generation
Derivatization of this compound is primarily aimed at generating analogues with modified biological activity profiles. The main active metabolite of this compound is norelgestromin (17-deacetylthis compound), formed by hydrolysis of the 17-acetate group. tandfonline.comunimore.it A smaller portion is metabolized to levonorgestrel. wikipedia.orgresearchgate.net
Strategies for creating analogues include:
Modification at the C3 position : Altering the oxime group or replacing it with other functionalities can impact androgenicity. The oxime group at C3 is a unique feature that contributes to this compound's reduced androgenic activity compared to other progestins like norgestrel and levonorgestrel. tandfonline.com
Modification at the C17 position : The acetate group at C17 is crucial as its hydrolysis leads to the active metabolite norelgestromin. tandfonline.com Changing this ester group could modulate the rate of activation.
Introduction of new functional groups : The ethynyl (B1212043) group at C17 makes this compound a candidate for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide variety of molecular fragments. medchemexpress.com
Alterations to the steroid skeleton : Creating analogues with different ring structures or substitutions, such as the this compound 5-ene analogue, can lead to new compounds with different properties. simsonpharma.comsynzeal.com
Table 2: Examples of this compound Analogues and Derivatives
| Compound Name | Modification | CAS Number | Molecular Formula |
| (Z)-Norgestimate | Z-isomer at C3 oxime | 107382-51-4 | C23H31NO3 |
| 17-Desacetyl this compound (Norelgestromin) | Deacetylation at C17 | 53016-31-2 | C21H29NO2 |
| This compound 5-ene Analog | Double bond at C5 | N/A | C23H31NO3 |
| (E)-Norgestimate 5(10)-ene Analog | E-isomer at C3 oxime, double bond at C5(10) | N/A | C23H31NO3 |
| This compound-d6 | Deuterium labeled | N/A | C23H25D6NO3 |
| Source: Simson Pharma Limited simsonpharma.com, (E)-Norgestimate 5(10)-ene Analog simsonpharma.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. While specific literature on green chemistry applications for this compound synthesis is limited, broader trends in steroid and organic synthesis are relevant.
Key green chemistry strategies applicable to this compound synthesis include:
Biocatalysis : The use of enzymes for specific chemical transformations can offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. acs.org For example, engineered alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of ketones in the synthesis of other complex molecules, a type of reaction relevant to steroid synthesis. acs.org Biocatalytic methods can shorten synthetic routes and reduce the need for protecting groups and harsh reagents. uni-graz.at
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ruthenium-catalyzed addition of carboxylic acids to terminal propargylic alcohols is an example of an atom-economical reaction that could be relevant to steroid synthesis. researchgate.net
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, is a core principle of green chemistry. mdpi.com
Catalysis : The use of catalysts, particularly those that can be recycled and reused, is preferred over stoichiometric reagents to minimize waste.
The ongoing development of green chemistry methodologies in organic synthesis holds promise for more sustainable production of this compound and other complex pharmaceuticals in the future. researchgate.net
**molecular and Cellular Pharmacodynamics Preclinical/mechanistic **
Steroid Receptor Binding Kinetics and Thermodynamics
Norgestimate (B1679921) and its metabolites exhibit a distinct pattern of binding affinities and activities across the spectrum of steroid receptors. This selectivity is a key determinant of its clinical profile.
This compound functions as a progestogen by acting as an agonist at the progesterone (B1679170) receptor (PR). wikipedia.org It is considered a prodrug, with its metabolites, primarily norelgestromin (B1679859) and to a lesser extent levonorgestrel (B1675169), being the active compounds. wikipedia.orgnih.gov The binding affinity of this compound itself to the PR is relatively low. wikipedia.orgnih.gov
Competitive binding assays using human myometrial tissue revealed that the L-isomer of this compound has a weak relative binding affinity (RBA) of 0.8% for the progesterone receptor compared to the potent synthetic progestin R5020. nih.gov In contrast, its metabolite, levonorgestrel-17-acetate, demonstrates a high binding affinity of 110%, which is comparable to levonorgestrel itself. nih.gov Another metabolite, levonorgestrel-3-oxime, shows an RBA of 8%. nih.gov Studies have reported the half-maximal inhibitory concentration (IC50) of this compound in PR binding assays to be 3.5 nM, with a relative binding affinity of 1.24. tandfonline.comtandfonline.comunimore.it
The differential activities of PRA and PRB are significant. PRA has been shown to be a more potent repressor of gene expression compared to PRB. oncotarget.com In breast cancer models, a high PRA to PRB ratio has been associated with poorer patient outcomes. oncotarget.com The specific interactions of this compound's active metabolites with PRA and PRB subtypes are crucial for its tissue-specific effects.
A defining characteristic of this compound is its low androgenic activity. researchprotocols.org This is attributed to its very low binding affinity for the androgen receptor (AR). tandfonline.comtandfonline.comunimore.itresearchprotocols.org In competitive binding assays, very high concentrations of this compound (IC50 of 764 nM) were required to displace a radiolabeled androgen standard. tandfonline.comtandfonline.comunimore.it The androgen-to-progestin receptor binding ratio for this compound is high at 219, indicating a highly selective progestational response. tandfonline.comtandfonline.comunimore.it This high selectivity index, which is the ratio of its affinity for the progesterone receptor to its affinity for the androgen receptor, distinguishes it from older progestins. nih.gov
This compound's interaction with the glucocorticoid receptor (GR) is negligible. tandfonline.comtandfonline.comunimore.it It has a very low affinity for the GR, with reported IC50 values of 325 and 255 nM. tandfonline.comtandfonline.comunimore.itresearchgate.net This minimal interaction suggests that glucocorticoid-mediated effects are not a significant part of its pharmacological profile. tandfonline.comtandfonline.com
Regarding the mineralocorticoid receptor (MR), initial reports suggested no binding. researchgate.net However, subsequent studies have described a moderate affinity, with IC50 values of 81.2 and 83.7 nM. tandfonline.comresearchgate.net The half-maximal inhibition (Ki) of aldosterone (B195564) binding to the MR occurred at a this compound concentration of 232 ± 53.3 nM. tandfonline.comtandfonline.com This indicates a potential anti-mineralocorticoid activity. tandfonline.comtandfonline.com
Interactive Data Table: this compound and Metabolite Binding Affinities
| Compound | Receptor | Binding Affinity (IC50 nM) | Relative Binding Affinity (%) | Reference |
| This compound | Progesterone Receptor | 3.5 | 1.24 (vs. Progesterone) | tandfonline.comtandfonline.comunimore.it |
| This compound (L-isomer) | Progesterone Receptor | - | 0.8 (vs. R5020) | nih.gov |
| Levonorgestrel-17-acetate | Progesterone Receptor | - | 110 (vs. R5020) | nih.gov |
| Levonorgestrel-3-oxime | Progesterone Receptor | - | 8 (vs. R5020) | nih.gov |
| This compound | Androgen Receptor | 764 | - | tandfonline.comtandfonline.comunimore.it |
| This compound | Glucocorticoid Receptor | 325 / 255 | - | tandfonline.comtandfonline.comunimore.itresearchgate.net |
| This compound | Mineralocorticoid Receptor | 81.2 / 83.7 | - | tandfonline.comresearchgate.net |
| This compound | Mineralocorticoid Receptor | 232 ± 53.3 (Ki) | - | tandfonline.comtandfonline.com |
This compound and its metabolite, 17-deacetylthis compound, have been shown to be selective agonists for the estrogen receptor alpha (ERα), with EC50 values of 30.4 and 43.4 nM, respectively. researchgate.net They are reported to be inactive on estrogen receptor beta (ERβ). researchgate.net This mild estrogenic activity, mediated through ERα, may contribute to some of its clinical effects. researchgate.net The interaction with estrogen receptors is a common feature among steroid hormones due to structural similarities in the ligand-binding domains. bioscientifica.com
Non-Genomic Signaling Pathways
In addition to their classical genomic effects, progestins can elicit rapid biological responses that are too fast to be explained by gene transcription and protein synthesis. nih.gov These non-genomic actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades. tandfonline.com
The non-genomic effects of progestins are mediated by distinct membrane-bound receptors. These are broadly classified into two families: the membrane progesterone receptors (mPRs) and the progesterone receptor membrane components (PGRMCs). tandfonline.comdiva-portal.org The mPRs (isoforms α, β, γ, δ, ε) are G-protein coupled receptors, whereas PGRMC1 and PGRMC2 are single-transmembrane-domain proteins that are involved in various cellular processes, including signaling and trafficking. diva-portal.orgnih.gov
Specific research on this compound's metabolites has implicated these membrane-associated receptors. A study investigating the neuroprotective effects of norgestrel (B7790687) (a metabolite of this compound) in stressed retinal photoreceptors identified PGRMC1 as the crucial receptor mediating these effects. nih.gov The study showed that norgestrel treatment led to the nuclear trafficking of PGRMC1 and that knocking down or inhibiting PGRMC1 blocked the protective actions of norgestrel. nih.gov This demonstrates a clear interaction between a this compound metabolite and a membrane-associated progesterone receptor, linking it to a rapid cellular survival response. nih.gov
The binding of progestins to membrane receptors triggers the activation of various intracellular protein kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govdiva-portal.org These pathways are central hubs in the regulation of cell proliferation, survival, and migration.
Evidence suggests that this compound and its metabolites engage these pathways:
In glioma models, the predicted therapeutic effect of this compound is linked to its modulation of the PI3K/Akt pathway, which is a key regulator of cell growth and survival. mdpi.comjensenlab.org
In breast cancer cells, non-genomic signaling by progesterone receptor agonists has been shown to depend on the activation of p44/42 MAPK (also known as ERK1/2) to drive proliferation. nih.gov Furthermore, the progesterone receptor has been shown to physically interact with the regulatory subunit of PI3K, providing a direct link to the Akt pathway. nih.gov
The neuroprotective action of the this compound metabolite norgestrel in photoreceptor cells was shown to be mediated through protein kinase A (PKA) and glycogen (B147801) synthase kinase 3β (GSK3β) signaling pathways. chemsrc.com
These findings indicate that the biological effects of this compound are, in part, mediated by the rapid, non-genomic activation of key intracellular kinase cascades, which can then influence a wide array of cellular functions.
Modulation of Transient Receptor Potential Cation Channels (TRPC)
This compound has been identified as a modulator of Transient Receptor Potential Canonical (TRPC) ion channels, which are non-selective cation channels involved in regulating intracellular calcium signaling and ion homeostasis in numerous cell types. drugbank.comglowm.com Research has demonstrated that this compound acts as a selective inhibitor of specific TRPC channel subfamilies. oup.com
In vitro studies have shown that this compound preferentially inhibits members of the TRPC3/6/7 subfamily. oup.combdbiosciences.com It is reported to be at least four times more potent on TRPC3, TRPC6, and TRPC7 channels compared to its effect on members of the TRPC4/5 subfamily. oup.combdbiosciences.com This selective inhibition allows this compound to be used as a pharmacological tool to distinguish between different TRPC subfamilies in cellular and tissue models. oup.com The inhibitory mechanism does not appear to involve antagonism of the Gq/11/phospholipase C signaling pathway that often mediates the activation of these channels. drugbank.com
Fluorometric and patch-clamp recording measurements have been used to quantify the inhibitory effects of this compound on various TRPC channels. oup.com In studies using human embryonic kidney (HEK) cells and Chinese hamster ovary (CHO) cells engineered to express specific TRPC channels, this compound inhibited TRPC3 and TRPC6 at low micromolar concentrations. drugbank.comtandfonline.comnih.gov Higher concentrations were required to inhibit other TRPC channels, such as TRPC5. drugbank.comtandfonline.comnih.gov For instance, the half-maximal inhibitory concentrations (IC₅₀) for TRPC3 and TRPC6 were found to be in the range of 3-5 µM, whereas the IC₅₀ for TRPC5 was greater than 10 µM. drugbank.comobgynkey.com
The modulatory effect of this compound has also been observed in native cell systems. In the A7r5 smooth muscle cell line, a validated model for studying endogenous TRPC channels, this compound was shown to block cation currents induced by vasopressin, which are believed to be carried by TRPC6/7 heteromeric channels. drugbank.combdbiosciences.com
Table 1: Inhibitory Concentration (IC₅₀) of this compound on TRPC Channels
| TRPC Channel Subtype | Reported IC₅₀ (µM) | Cell System | Reference |
|---|---|---|---|
| TRPC3 | 3 - 5 | CHO Cells | drugbank.comobgynkey.com |
| TRPC6 | 3 - 5 | HEK-FITR Cells | drugbank.comobgynkey.com |
| TRPC5 | > 10 | HEK Cells | drugbank.comobgynkey.com |
| TRPC4 | > 30 | FLIPR Measurements | oup.com |
Cell Line and In Vitro Model System Studies
The effects of this compound on cellular proliferation and differentiation have been investigated in various in vitro models, revealing cell-type-specific responses. Steroid hormones are known to regulate eukaryotic gene expression, which in turn affects cellular proliferation and differentiation in target tissues. drugbank.com
In studies using adult rat neural progenitor cells (rNPCs), this compound was found to significantly increase cellular proliferation. huggingface.co This proliferative effect was linked to the activation of the MAPK signaling pathway. huggingface.co The study also noted that progestins that induced proliferation in this model were also neuroprotective. huggingface.co
Conversely, in the context of breast cancer cell lines, this compound has demonstrated minimal androgenic activity. drugbank.comnih.gov In an in vitro study, this compound did not stimulate the growth of estrogen receptor-negative human breast cancer cell lines, including MDA-MB-231, BT-20, and T47D:C4. drugbank.comnih.gov Furthermore, in an androgen receptor (AR) transactivation assay using the MDA-MB 231 human breast cancer cell line, this compound and its primary metabolite, norelgestromin, exerted very low androgenic activity. drugbank.comnih.gov
The differentiation of endometrial stromal cells is a key process for successful embryo implantation. Progestins, following estrogen priming, induce secretory differentiation in endometrial glands and a decidual-type change in the stroma. obgynkey.comnih.gov This transformation is a hallmark of the secretory phase of the menstrual cycle. nih.gov Prolonged exposure to progestins can lead to downregulation of estrogen and progesterone receptors, eventually resulting in an atrophic endometrial appearance. obgynkey.com
Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. bdbiosciences.comcellsignal.com The cell cycle, which governs cell duplication, is intrinsically linked to apoptosis, with various checkpoints ensuring that damaged cells are either repaired or eliminated. nih.gov
The influence of this compound on apoptosis has been explored in neuronal cell cultures. In one study, this compound, unlike some other synthetic progestagens, did not provide a neuroprotective response against apoptosis. nih.gov The same study also found that this compound did not significantly affect the mRNA expression levels of brain-derived neurotrophic factor (BDNF), estrogen receptor alpha (ERα), or estrogen receptor beta (ERβ) in these cultured neurons. nih.gov
Direct research detailing the specific effects of this compound on the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), is limited in the reviewed literature. While the interplay between steroid hormones, cell proliferation, and apoptosis is well-established, the precise molecular mechanisms by which this compound specifically modulates cell cycle progression or apoptotic pathways in different cell types remain an area for further investigation.
This compound, as a progestin, plays a significant role in modulating the secretory functions of target cells, most notably in the endometrium. The primary action of progestins on the endometrium is to induce a secretory transformation of the glands, which is dependent on prior priming by estrogen. obgynkey.comnews-medical.net This process is essential for creating a receptive environment for embryo implantation. glowm.comnih.gov
In the short term, progestin exposure causes endometrial glands to develop large glycogen vacuoles that are subsequently secreted into the glandular lumina. obgynkey.com Concurrently, the endometrial stromal cells enlarge and undergo a decidual-like transformation. obgynkey.com This response is characteristic of a normal secretory endometrium. obgynkey.com Histochemical studies have confirmed that steroidal contraceptives cause marked alterations in various endometrial enzymes, indicating that the endometrium is a primary site of action. glowm.com
The secretory activity of the endometrium can be assessed by measuring the levels of specific proteins. Placental protein 14 (PP14) is a glycoprotein (B1211001) secreted by the endometrium whose levels rise significantly during the luteal phase, reflecting the secretory activity of the glands. oup.com While studies have used PP14 as a marker to assess the endometrial response to other progestins like gestodene, the principle applies to the secretory effects induced by progestational compounds in general. oup.com Continuous exposure to progestins like this compound leads to a downregulation of steroid receptors, causing the glands to become less responsive and eventually atrophic, a state often referred to as "secretory exhaustion". obgynkey.com
**biochemical Biotransformation and Metabolism Preclinical/mechanistic **
Enzymatic Pathways of Norgestimate (B1679921) Metabolism
The metabolic conversion of this compound is a multi-step process involving several key enzymatic systems.
Following its initial conversion, the primary active metabolite of this compound, 17-deacetylthis compound (norelgestromin or NGMN), undergoes further metabolism mediated by the cytochrome P450 (CYP) system. In vitro studies have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of NGMN, with a fraction metabolized (fm) value of 0.57. nih.gov This indicates that CYP3A4 plays a significant role in the clearance of this active metabolite. nih.gov
In addition to CYP3A4, other isoforms contribute to a lesser extent. CYP2B6 and CYP2C9 have also been shown to catalyze the metabolism of NGMN. nih.govdrugbank.comnih.govresearchgate.net Norgestrel (B7790687) (NG), another key active metabolite, is also oxidized by CYP3A4. drugbank.compharmacompass.comnih.gov The involvement of these CYP isoforms highlights the potential for drug-drug interactions, as substances that induce or inhibit these enzymes could alter the plasma concentrations and efficacy of this compound's active metabolites. nih.govmedscape.comdrugs.com
Beyond the well-characterized CYP450 system, other enzymatic processes contribute to this compound's biotransformation. The initial and most critical metabolic step is the rapid deacetylation of this compound at the C17 position. This hydrolysis reaction, which occurs in the intestines and liver during first-pass metabolism, is responsible for converting the prodrug this compound into its primary active metabolite, norelgestromin (B1679859). nih.govtandfonline.comfda.govresearchgate.net Subsequent reduction of the A-ring and hydroxylation at various positions also contribute to the metabolic cascade. tandfonline.comresearchgate.net
Conjugation reactions represent a final step in the metabolism of this compound's metabolites, facilitating their excretion from the body. tandfonline.comfda.govresearchgate.net The active metabolite norgestrel undergoes O-glucuronidation, a process primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govdrugbank.compharmacompass.comnih.gov This, along with oxidation by CYP3A4, is a major pathway for the elimination of norgestrel. nih.gov The hydroxylated metabolites of both norelgestromin and norgestrel are also conjugated with glucuronide and sulfate (B86663) before being eliminated through renal and fecal pathways. tandfonline.comfda.gov
In Vitro Metabolic Stability and Clearance Studies
In vitro studies using human-derived tissues and cellular components are fundamental in characterizing the metabolic fate of xenobiotics like this compound. These assays provide insights into the rate and sites of metabolism, helping to predict in vivo clearance and bioavailability.
Studies utilizing human liver microsomes have been instrumental in elucidating the initial steps of this compound metabolism. drugbank.comnih.gov When incubated with human liver microsomes, this compound undergoes significant metabolism. drugbank.comnih.gov A key finding from these studies is that the deacetylation of this compound to its primary active metabolite, 17-deacetyl this compound (norelgestromin), can occur even without the presence of NADPH, a crucial cofactor for many cytochrome P450-mediated reactions. drugbank.comnih.gov This suggests the involvement of non-P450 enzymes, such as esterases, in this primary metabolic step.
In the presence of NADPH, the metabolism of this compound is further enhanced. drugbank.comnih.gov After a 5-hour incubation with human liver microsomes and NADPH, only about 30.5% of the initial this compound remains. nih.gov The major metabolite formed is 17-deacetyl this compound, accounting for approximately 39.3% of the metabolites. nih.gov Other metabolites identified include norgestrel (around 10.0%) and other uncharacterized metabolites (about 15.5%). nih.gov The formation of norgestrel from 17-deacetyl this compound is dependent on both NADPH and oxygen, indicating a cytochrome P450-mediated process. drugbank.comnih.gov
A study comparing the metabolic stability of several progestins in human liver microsomes found a linear relationship between the in vitro intrinsic clearance (CLint) values and the in vivo oral bioavailability for most of the tested compounds. nih.gov This highlights the predictive value of hepatic microsomal stability assays for the pharmacokinetic behavior of progestins like this compound. nih.gov
Table 1: Metabolic Profile of this compound in Human Liver Microsomes
| Compound | Percentage Remaining (after 5h with NADPH) | Major Metabolite(s) |
| This compound | 30.5% +/- 14.6% | 17-deacetyl this compound (39.3% +/- 20.5%), Norgestrel (10.0% +/- 2.3%) |
Data sourced from Madden S, Back DJ. (1991). drugbank.comnih.gov
Hepatocyte incubation assays offer a more comprehensive in vitro model than microsomes as they contain a full complement of both Phase I and Phase II metabolic enzymes within an intact cellular environment. evotec.com While specific data from hepatocyte incubation assays for this compound is not extensively detailed in the provided search results, the findings from microsomal and intestinal tissue studies provide a strong indication of the metabolic pathways that would be active in hepatocytes.
Incubations with human intestinal mucosa, which also contains a range of metabolic enzymes, show a rapid conversion of this compound. drugbank.comnih.gov After 2 hours, approximately 49.2% is converted to 17-deacetyl this compound, with a smaller fraction (8.1%) forming conjugated metabolites. drugbank.comnih.gov This rapid metabolism in the gut wall contributes to the extensive first-pass effect observed for this compound. fda.gov It is expected that hepatocyte assays would demonstrate a similar, if not more extensive, metabolic profile, including both Phase I (deacetylation, hydroxylation) and Phase II (conjugation) reactions. The use of cryopreserved hepatocytes from various species is a standard method to investigate interspecies differences in metabolism. evotec.com
Enzyme Induction and Inhibition Potential of this compound and its Metabolites
The potential for a drug to alter the activity of metabolic enzymes is a critical aspect of its preclinical evaluation, as this can lead to drug-drug interactions.
In vitro studies using human liver microsomes have shown that this compound and its metabolites, including norelgestromin (17-deacetyl this compound) and norgestrel, can act as reversible inhibitors of several major cytochrome P450 (CYP) enzymes. fda.govfda.gov
Specifically, competitive inhibition has been observed for:
This compound: CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.gov
17-deacetylthis compound (Norelgestromin): CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. fda.gov
Norgestrel: CYP2A6, CYP2C9, CYP2C19, and CYP3A4/5. fda.gov
Despite this broad inhibitory profile in vitro, the clinical significance is considered low. fda.gov The plasma concentrations of this compound and its metabolites, even at peak levels, are relatively low compared to their inhibitory constants (Ki). fda.govdrugs.com
Furthermore, a study comparing the inhibitory potential of several progestogens on the metabolism of ethinylestradiol (a CYP-mediated reaction) found that this compound's inhibitory effects were comparable to other progestins like levonorgestrel (B1675169) and norethisterone after preincubation with an NADPH-generating system. nih.gov This suggests that while the potential for inhibition exists, it is not markedly different from other commonly used progestins. nih.gov
Regarding enzyme induction, some drugs or herbal products that induce CYP3A4 can decrease the plasma concentrations of oral contraceptives. drugs.com However, there is no direct evidence from the provided search results to suggest that this compound or its metabolites are significant inducers of CYP enzymes.
Table 2: In Vitro P450 Inhibition Profile of this compound and its Metabolites
| Compound | Inhibited CYP Isoforms (Competitive) |
| This compound | CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |
| 17-deacetylthis compound | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |
| Norgestrel | CYP2A6, CYP2C9, CYP2C19, CYP3A4/5 |
Data sourced from accessdata.fda.gov. fda.gov
Information regarding the specific interaction of this compound and its metabolites with transporter proteins like P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs) is limited in the provided search results. P-glycoprotein, an efflux transporter, is known to be involved in the transport of various steroid hormones. researchgate.net Similarly, OATPs, particularly OATP1B1 and OATP1B3, are crucial for the uptake of drugs into the liver. nih.gov While the metabolism of this compound is well-documented to occur in the gut and liver, the precise role of these transporters in its absorption, distribution, and elimination has not been fully elucidated. It is known that some sex-steroid hormones can be substrates for P-gp and can also induce its expression. researchgate.net
Comparative Metabolism Across Animal Models
Preclinical studies in various animal models are essential for understanding the pharmacology and toxicology of a new chemical entity before human trials. The metabolism of this compound has been evaluated in several species, including rats, rabbits, and dogs. fda.govnih.govdntb.gov.ua
In rabbits, this compound has been shown to bind to uterine progestin receptors and inhibit ovulation. nih.gov Studies in rats demonstrated that this compound can inhibit the release of luteinizing hormone. nih.gov The progestational potency of 17-deacetylthis compound was found to be similar to that of this compound in immature estrogen-primed rabbits. fda.gov In contrast, 3-keto-norgestimate and levonorgestrel were found to be significantly more potent in this model. fda.gov
A study in female Long-Evans rats that received an oral dose of this compound/ethinyl estradiol (B170435) found that the systemic exposure to 17-deacetylthis compound was relatively low compared to human exposure. fda.gov Toxicology studies have been conducted in mice, rats, rabbits, dogs, and monkeys, mostly via the oral route. fda.govhres.ca
These comparative studies are crucial for selecting the most appropriate animal model for predicting human pharmacokinetics and pharmacodynamics. However, significant species differences in drug metabolism are common, particularly in the activity of CYP enzymes, which can make direct extrapolation to humans challenging. researchgate.net For instance, while primates often serve as a good model due to similarities in their endocrine systems and bone metabolism to humans, rodents are also widely used in initial preclinical evaluations. ecmjournal.org The choice of animal model is critical, as interspecies differences in enzymes and transporters can lead to different metabolic profiles and, consequently, different pharmacological and toxicological outcomes. researchgate.net
**analytical Chemistry Methodologies for Norgestimate and Metabolites**
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation of norgestimate (B1679921) and its metabolites, providing detailed information about the molecular framework and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of each proton and carbon atom in the molecule.
NMR is crucial for:
Distinguishing between isomers: NMR is particularly valuable for differentiating between the syn and anti isomers of the this compound oxime. The spatial arrangement of the hydroxyl group of the oxime relative to the A-ring of the steroid influences the chemical environment, and thus the chemical shifts, of nearby protons, particularly the proton at C-4. researchgate.net This difference allows for the unambiguous identification and quantification of each isomer in a mixture.
Elucidating the structure of metabolites: When new metabolites of this compound are isolated, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to determine their complete chemical structure.
While detailed, publicly available assigned ¹H and ¹³C NMR spectral data for this compound is limited, predicted ¹³C NMR data can be found in databases such as DrugBank. The principles of NMR spectroscopy are routinely applied in the pharmaceutical industry to ensure the structural integrity and isomeric purity of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features. Analysis of the spectrum allows for the confirmation of functional groups critical to its biological activity.
Key functional groups in organic molecules have distinct absorption frequencies in the infrared spectrum. lumenlearning.com For instance, the presence of a hydroxyl (O-H) group, such as in an alcohol, is typically indicated by a broad, strong band in the region of 3300 cm⁻¹. libretexts.org Carbonyl (C=O) stretching vibrations, characteristic of ketones and esters, appear in the range of 1670 to 1780 cm⁻¹. pressbooks.pub Specifically, saturated aliphatic ketones show a C=O stretch around 1715 cm⁻¹. libretexts.org
The this compound molecule contains several key functional groups that can be identified using IR spectroscopy:
C≡C-H (alkyne): A sharp, medium-intensity band is expected around 3300 cm⁻¹ for the C-H stretch of the terminal alkyne. libretexts.org
C=N-OH (oxime): The O-H stretch of the oxime group will appear as a broad band in the 3150-3600 cm⁻¹ region, while the C=N stretch will be observed around 1620-1690 cm⁻¹.
C=O (ester): The carbonyl stretch of the acetate (B1210297) group is expected to show a strong absorption band around 1735-1750 cm⁻¹.
C-H (alkane): Strong absorptions from 2850 to 2960 cm⁻¹ are characteristic of C-H bonds in the steroid nucleus. pressbooks.pub
These characteristic peaks in the IR spectrum provide valuable information for the structural confirmation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. thermofisher.com This technique is crucial for confirming the identity of this compound and its metabolites, as well as for elucidating the structures of unknown metabolites. The high resolving power of HRMS instruments allows for the separation of ions with very small mass differences, which is essential when analyzing complex biological samples. thermofisher.com
A study utilizing Ultra-Performance Liquid Chromatography (UPLC) combined with Orbitrap MS at a resolving power of 60,000 FWHM demonstrated the capability to detect and accurately measure steroid esters with a mass error of less than 3 ppm in a complex matrix. core.ac.uk For the analysis of this compound and its metabolites, HRMS can provide accurate mass data that, in conjunction with fragmentation patterns from tandem mass spectrometry (MS/MS), allows for confident structural assignments. For example, a rapid and reliable analytical method was described for the simultaneous determination of this compound and its metabolites in human serum using reversed-phase high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection. nih.gov
The accurate mass measurement provided by HRMS is a key component in the identification of metabolites, where the elemental composition of a potential metabolite can be proposed based on the mass difference from the parent drug. This information is critical in understanding the metabolic pathways of this compound.
Sample Preparation and Matrix Effects in Biological Samples (e.g., in vitro media, animal tissues)
The accurate quantification of this compound and its metabolites in biological samples such as plasma, serum, and tissue homogenates presents a significant analytical challenge due to the complexity of the biological matrix. japsonline.com Endogenous components like proteins, phospholipids, and salts can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can cause ion suppression or enhancement in mass spectrometry-based assays. eijppr.comnih.govmedipharmsai.com Therefore, effective sample preparation is a critical step to remove these interfering substances and ensure the reliability of the analytical method. japsonline.com The primary goals of sample preparation are to isolate the analytes of interest, remove interferences, and concentrate the analytes to a level suitable for detection. phenomenex.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used and powerful sample preparation technique that offers high selectivity and recovery. researchgate.netsigmaaldrich.com It involves partitioning the analytes between a solid sorbent and a liquid mobile phase. sigmaaldrich.com The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analytes. researchgate.net
A variety of sorbent chemistries are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for the optimization of the extraction process based on the physicochemical properties of this compound and its metabolites. nih.gov For instance, a UPLC-MS/MS method for the estimation of 17-desacetyl this compound in human plasma utilized a solid-phase extraction technique for sample cleanup. nih.gov Similarly, various SPE procedures have been developed for the determination of estrogens and progestogens in environmental water and sediment samples. nih.gov
Table 1: Comparison of SPE Sorbent Types for Steroid Analysis
| Sorbent Type | Mechanism of Interaction | Analytes Retained | Typical Elution Solvents |
| C18 (Reversed-Phase) | Non-polar interactions | Non-polar to moderately polar compounds | Methanol, Acetonitrile |
| Silica (Normal-Phase) | Polar interactions (adsorption) | Polar compounds | Hexane, Ethyl Acetate |
| Mixed-Mode (e.g., C8/SCX) | Non-polar and cation-exchange | Basic and non-polar compounds | Methanol with acid/base modifier |
| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balance | Wide range of polar and non-polar compounds | Methanol, Acetonitrile |
This interactive table allows for the comparison of different SPE sorbent types commonly used for the extraction of steroids like this compound from biological matrices.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a traditional and effective sample preparation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comscioninstruments.comlibretexts.org The choice of organic solvent is critical and is determined by the polarity and solubility of the analytes of interest. scioninstruments.com LLE can be used to separate analytes from interfering substances and to concentrate the sample. kochmodular.com
For the analysis of this compound and its metabolites, which are relatively non-polar, an organic solvent such as hexane or ethyl acetate would be suitable for extraction from an aqueous biological matrix like plasma or serum. researchgate.net The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, the solvent-to-sample ratio, and the number of extraction steps. interchim.com While effective, traditional LLE can be labor-intensive and consume large volumes of organic solvents. interchim.com
Protein Precipitation
Protein precipitation (PPT) is a simple and rapid method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis and damage analytical columns. phenomenex.comfiltrous.com This technique involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the sample. researchgate.netbiosyn.comabcam.com The precipitating agent disrupts the solvation of proteins, causing them to aggregate and precipitate out of the solution. biosyn.com
Following the addition of the precipitating agent and vortexing, the sample is centrifuged to pellet the precipitated proteins. filtrous.com The resulting supernatant, containing the analytes of interest, can then be directly injected into the analytical system or subjected to further cleanup steps. filtrous.com While PPT is a straightforward and cost-effective technique, it may not provide as clean a sample extract as SPE or LLE, and the risk of matrix effects from remaining endogenous components should be carefully evaluated. nih.gov
Bioanalytical Method Validation Parameters
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated. nih.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines that outline the key parameters that must be evaluated during method validation. eijppr.com These parameters demonstrate that the analytical method is suitable for its intended purpose. gmp-compliance.org
A comprehensive validation process typically includes the assessment of the following parameters:
Linearity: This parameter establishes the relationship between the instrument response and the known concentration of the analyte. nih.govijcrt.org A calibration curve is generated by analyzing a series of standards of known concentrations. gmp-compliance.org The linear range is the concentration range over which the response is directly proportional to the concentration. ijcrt.org For the simultaneous determination of this compound and its metabolites, one study reported a linear range of 0.1-5.0 ng/ml for 17-deacetylthis compound and norgestrel (B7790687), and 0.5-5.0 ng/ml for this compound and 3-ketothis compound. nih.gov Another method for 17-desacetyl this compound was validated over a linear range of 20–5000 pg/mL. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.govgmp-compliance.org Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range. japsonline.com The acceptance criteria for accuracy and precision are generally within ±15% of the nominal concentration, except at the lower limit of quantification (LLOQ), where it can be ±20%. gmp-compliance.org A validated method for 17-desacetyl this compound reported intra-run and inter-run precision and accuracy to be within 10%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. ijcrt.org The LOQ is a critical parameter for pharmacokinetic studies, as it determines the ability to measure low concentrations of the drug and its metabolites. nih.gov
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds, metabolites, and co-administered drugs. gmp-compliance.org Specificity ensures that the signal measured is solely from the analyte of interest.
Matrix Effect: The matrix effect is the alteration of the analyte's ionization efficiency due to the presence of co-eluting endogenous components in the biological matrix. bioanalysis-zone.comresearchgate.net It is a significant concern in LC-MS/MS-based bioanalysis and must be evaluated to ensure that it does not compromise the accuracy and precision of the method. researchgate.net
Stability: The stability of the analyte in the biological matrix must be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. japsonline.com This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
Table 2: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | Relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of measured value to true value. | Within ±15% of nominal (±20% at LLOQ) |
| Precision | Agreement among replicate measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Matrix Effect | Influence of matrix components on analyte signal. | CV of matrix factor ≤ 15% |
| Stability | Analyte stability under various conditions. | Within ±15% of nominal concentration |
This interactive table provides a summary of the key bioanalytical method validation parameters and their generally accepted criteria for chromatographic assays.
Development of Immunoassays and Biosensors for this compound Detection (academic applications)
While specific immunoassays and biosensors developed exclusively for this compound are not extensively documented in publicly available academic literature, the principles and methodologies for creating such analytical tools are well-established, particularly for structurally similar synthetic steroids and progestins. Research in this area would focus on producing highly specific antibodies or synthetic receptors for this compound and its primary active metabolite, norelgestromin (B1679859), and integrating them into various assay and sensor platforms.
Immunoassays for this compound Detection
Immunoassays are analytical methods that utilize the specific binding of an antibody to its antigen to measure the concentration of a substance in a biological sample. For a small molecule like this compound, a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA), would be the most probable approach for its quantification in academic research settings.
The development of such an immunoassay would involve:
Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule, would first be chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to make it immunogenic.
Antibody Production: This conjugate would then be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.
Assay Development: In a competitive ELISA, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for a limited number of antibody binding sites, typically coated on a microplate. The resulting signal would be inversely proportional to the concentration of this compound in the sample.
A significant challenge in the development of immunoassays for steroid hormones is cross-reactivity with structurally related compounds. nih.gov Given the structural similarities between this compound, its metabolites, and other progestins, achieving high specificity would be a critical aspect of assay development and validation. For instance, a progesterone-receptor-based pseudo-immunoassay has been developed for the multi-detection of progestins in milk, demonstrating the potential for using receptors as recognition elements to achieve broader specificity for a class of compounds. nih.govacs.orgacs.org
Table 1: Illustrative Performance Characteristics of a Hypothetical Competitive ELISA for this compound
| Parameter | Hypothetical Value |
|---|---|
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 50 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Biosensors for this compound Detection
Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological recognition event into a measurable signal. The development of biosensors for this compound would offer advantages such as real-time detection, high sensitivity, and portability.
Electrochemical Biosensors: Electrochemical biosensors are a promising platform for the detection of steroid hormones due to their high sensitivity and potential for miniaturization. ruc.dk The development of an electrochemical immunosensor for this compound would likely involve the immobilization of this compound-specific antibodies onto an electrode surface. rsc.org The binding of this compound to these antibodies would cause a measurable change in the electrochemical properties of the electrode, such as current or impedance. rsc.orgresearchgate.net
Recent advancements in nanomaterials, such as graphene and gold nanoparticles, have been shown to enhance the sensitivity and performance of electrochemical biosensors for steroid hormones like progesterone (B1679170). rsc.orgfrontiersin.org For example, a label-free electrochemical immunosensor for progesterone using magnetic graphene oxide demonstrated excellent detection limits in the picomolar range. rsc.orgresearchgate.net
Optical Biosensors: Optical biosensors, such as those based on surface plasmon resonance (SPR) or fluorescence, could also be developed for this compound detection. nih.govmalvernpanalytical.com In an SPR-based biosensor, the binding of this compound to an antibody-coated sensor surface would cause a change in the refractive index, which can be measured in real-time. nih.gov Aptamer-based optical biosensors, which use short, single-stranded DNA or RNA molecules that can bind to specific targets, represent another innovative approach that has been successfully applied to the detection of other steroid hormones like 17β-estradiol. acs.org
Table 2: Potential Biosensor Platforms for this compound Detection in Academic Research
| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Advantages |
|---|---|---|---|
| Electrochemical Immunosensor | Anti-norgestimate Antibody | Amperometric, Voltammetric, or Impedimetric | High sensitivity, low cost, portability |
| Surface Plasmon Resonance (SPR) Biosensor | Anti-norgestimate Antibody | Change in refractive index | Real-time, label-free detection |
| Aptamer-based Optical Biosensor | This compound-specific Aptamer | Fluorescence or Colorimetric change | High specificity, ease of synthesis |
| Molecularly Imprinted Polymer (MIP) Sensor | Synthetic polymer with this compound-shaped cavities | Electrochemical or Optical | High stability, low cost |
The development of molecularly imprinted polymers (MIPs) offers a synthetic alternative to biological recognition elements. researchgate.net MIP-based sensors for other steroid hormones have demonstrated the feasibility of creating robust and selective sensors for rapid screening. researchgate.net These academic pursuits into immunoassays and biosensors would provide valuable tools for pharmacokinetic studies, therapeutic drug monitoring research, and environmental analysis of this compound and its metabolites.
**structure Activity Relationship Sar and Structural Analogue Research**
Correlating Structural Modifications with Receptor Binding Affinity
The selectivity of norgestimate (B1679921) as a progestin is rooted in its distinct chemical structure, which dictates its binding affinity for various steroid hormone receptors. This compound is a 19-nortestosterone derivative belonging to the gonane (B1236691) family, characterized by a 17-ethylinated, 18-methyl steroid core with a 17-position acetate (B1210297) and a unique oxime group at the C-3 position. tandfonline.comtandfonline.com These features, particularly the C-3 oxime and the C-17 acetate groups, are crucial in minimizing its binding to the androgen receptor (AR). tandfonline.comtandfonline.com The typical C-3 keto group found in many androgenic compounds is replaced by the oxime group in this compound, a modification that significantly reduces its androgenicity compared to progestins like levonorgestrel (B1675169). tandfonline.com
This compound itself is a prodrug and is rapidly metabolized. Its primary active metabolite is norelgestromin (B1679859) (17-deacetyl this compound), with levonorgestrel being a minor metabolite. wikipedia.orgresearchgate.net The binding affinities of this compound and its metabolites for the progesterone (B1679170) receptor (PR) and androgen receptor (AR) have been extensively studied to understand their pharmacological effects. nih.govnih.gov
Studies comparing the relative binding affinities (RBA) of this compound and its metabolites to progesterone and androgen receptors have provided valuable insights. nih.gov For instance, the RBAs of this compound and its main metabolite, norelgestromin, for the rabbit uterine progestin receptor are comparable to that of progesterone itself. nih.gov In contrast, their affinity for the rat prostatic androgen receptor is significantly lower than that of dihydrotestosterone (B1667394) (DHT). nih.gov This high degree of selectivity for the progesterone receptor over the androgen receptor is a key characteristic of this compound. tandfonline.comnih.gov The ratio of androgen to progestin receptor binding (AR/PR ratio) is often used to quantify this selectivity, with a higher ratio indicating greater progestational selectivity. This compound exhibits a significantly higher AR/PR ratio compared to other progestins like levonorgestrel and gestodene. wikipedia.orgnih.gov
The following table summarizes the relative binding affinities of this compound and related compounds for the progesterone and androgen receptors.
| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Relative Binding Affinity for Androgen Receptor (AR) | Reference |
|---|---|---|---|
| This compound | 15% (vs. promegestone) | 0% (vs. metribolone) | wikipedia.org |
| Norelgestromin (17-deacetyl this compound) | 10% (vs. promegestone) | 0% (vs. metribolone) | wikipedia.org |
| Levonorgestrel | 150% (vs. promegestone) | 45% (vs. metribolone) | wikipedia.org |
| Levonorgestrel acetate | 135% (vs. promegestone) | Data not available | wikipedia.org |
| Progesterone | Comparable to this compound and norelgestromin | 0.025 times that of DHT | nih.gov |
| Gestodene | ~9 times that of Progesterone | 0.154 times that of DHT | nih.govnih.gov |
| 3-keto desogestrel | ~9 times that of Progesterone | 0.118 times that of DHT | nih.gov |
Impact of Functional Group Variations on Molecular Mechanisms
The specific functional groups on the this compound molecule are critical determinants of its biological activity. The two most significant functional groups are the oxime at the C-3 position and the acetate group at the C-17 position.
The oxime group at C-3 is a unique feature among progestins and is largely responsible for this compound's low androgenic profile. tandfonline.comtandfonline.com The presence of this bulky, polar group in place of the typical keto group hinders binding to the androgen receptor. tandfonline.com This modification is a key reason for the high selectivity of this compound for the progesterone receptor. tandfonline.com Furthermore, the oxime group protects the molecule from rapid metabolism, contributing to the longer half-life of its active metabolite, norelgestromin. tandfonline.com
The acetate group at C-17 also plays a crucial role. This compound acts as a prodrug, and the hydrolysis of this acetate group in the liver and intestines leads to the formation of its primary active metabolite, norelgestromin (17-deacetyl this compound). tandfonline.comresearchgate.net This deacetylation is a critical step for the progestational activity of this compound. researchgate.net Interestingly, some research suggests that the acetyl group itself may contribute to other biological activities. For example, one study indicated that the acetyl group of this compound is important for its ability to inhibit staphylococcal biofilm formation, an activity that was much weaker in its deacetylated metabolite. researchgate.net
Stereochemical Influences on Biological Activity
This compound is synthesized as a racemic mixture of E and Z isomers with respect to the oxime group at the C-3 position. wikipedia.org The spatial arrangement of the hydroxyl group of the oxime relative to the steroid's A-ring differs between these two isomers. This stereochemical difference can potentially influence their biological activity and metabolic fate.
Research has focused on separating and characterizing these isomers to understand their individual contributions. researchgate.net Studies have utilized techniques like normal-phase high-performance liquid chromatography (HPLC) to separate the E and Z isomers of this compound and other Δ4-3-ketosteroid oximes. researchgate.net The identification and assignment of the elution order of these isomers have been accomplished using 1H NMR spectroscopy, based on the chemical shift differences of the 4-H signals. researchgate.net
While both the E and Z isomers of norelgestromin (the active metabolite) are considered to have therapeutic activity, some regulatory documents have specified acceptable ratios of these isomers in pharmaceutical formulations. google.com For instance, the FDA has accepted an E/Z isomer relation of 1.3 to 1.5 for a transdermal patch containing norelgestromin. google.com This suggests that while both isomers are active, their relative proportions may be a factor in ensuring consistent product performance. Further research into the specific receptor interactions and metabolic profiles of the individual E and Z isomers would provide a more complete understanding of their stereochemical influence on biological activity.
Design and Synthesis of this compound Analogues with Modified Selectivity or Potency
The unique structure and favorable biological profile of this compound have made it a lead compound for the design and synthesis of new analogues. The goal of this research is often to further enhance receptor selectivity, improve potency, or introduce novel therapeutic activities.
One area of interest has been the modification of the steroid backbone to create analogues with altered binding characteristics. The understanding of how different substituents on the steroid nucleus affect receptor affinity guides this research. For example, the knowledge that a 17α-hydroxyl group generally decreases progestational activity, while acetylation at this position can restore it, is a key principle in the design of new progestins. tandfonline.comnih.gov
The synthesis of this compound itself involves the oximation of the C-3 keto group of levonorgestrel acetate. This reaction typically produces a mixture of E and Z isomers. researchgate.net The development of synthetic methods to control the stereochemical outcome of this reaction or to efficiently separate the isomers is an area of ongoing research.
Furthermore, the discovery of non-contraceptive activities of this compound, such as its potential antibacterial effects, has opened up new avenues for analogue design. researchgate.net Researchers have suggested that chemical modifications to the this compound molecule could improve its pharmacokinetic properties and potency for such applications. researchgate.net This could involve creating derivatives that are more resistant to metabolism or that have enhanced activity against specific bacterial targets.
Prodrug Strategies and Sustained Release Formulations (from a chemical perspective)
This compound is inherently a prodrug, a compound that is administered in an inactive or less active form and is then converted to its active form in the body through metabolic processes. tandfonline.comnih.gov The primary metabolic activation of this compound is the hydrolysis of the 17β-acetate group to yield norelgestromin, which is the main contributor to its progestogenic effects. tandfonline.comresearchgate.net This prodrug strategy offers several potential advantages from a chemical and pharmacokinetic perspective.
The esterification of the 17β-hydroxyl group to form the acetate ester in this compound can influence its absorption and distribution characteristics. Upon oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the intestines and liver, where the deacetylation occurs. wikipedia.org This rapid conversion ensures that the active metabolite, norelgestromin, is efficiently delivered to the systemic circulation. researchgate.net
From a chemical perspective, the prodrug approach can also be utilized to develop sustained-release formulations. While specific sustained-release formulations of this compound itself are not widely discussed in the provided context, the principles of prodrug design are relevant. By modifying the ester group at the C-17 position with different chemical moieties, it is possible to alter the rate of hydrolysis and, consequently, the release rate of the active metabolite. For example, longer-chain or more sterically hindered esters would likely be hydrolyzed more slowly, leading to a more prolonged release of norelgestromin. This approach could be explored to develop long-acting injectable or implantable formulations.
The oxime group at C-3 also contributes to the pharmacokinetic profile by protecting the A-ring from immediate metabolism, which contributes to the relatively long half-life of norelgestromin. tandfonline.com This inherent structural feature, combined with the prodrug nature of the C-17 acetate, exemplifies a sophisticated chemical strategy for optimizing the delivery and duration of action of a steroidal drug.
**environmental Fate and Ecotoxicological Considerations Mechanistic/theoretical **
Degradation Pathways in Environmental Matrices (e.g., water, soil)
The environmental persistence of a pharmaceutical compound is determined by its susceptibility to various degradation processes, including biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) pathways. cefic-lri.org
Abiotic Degradation:
Hydrolysis: Synthetic steroids like levonorgestrel (B1675169) are generally resistant to hydrolysis under environmentally relevant pH conditions due to their stable chemical structure. fass.sefass.se
Photolysis: While some steroid hormones can be degraded by UV light, levonorgestrel is considered recalcitrant to degradation by solar radiation at typical environmental wavelengths. mdpi.comresearchgate.net
Metabolites and Transformation Products in the Environment
Norgestimate (B1679921) is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. The primary active metabolites are norelgestromin (B1679859) (also known as 17-deacetylthis compound) and, to a lesser extent, levonorgestrel. tandfonline.comwikipedia.orgfda.gov These metabolites, along with conjugated forms (e.g., glucuronides), are excreted and enter the wastewater stream.
During wastewater treatment, conjugated metabolites can undergo deconjugation, a process that cleaves off the solubilizing group and reverts the compound back to its more biologically active parent form (e.g., free levonorgestrel). nih.gov This can lead to an apparent negative removal rate in WWTPs, where effluent concentrations of the active steroid are higher than influent concentrations.
Once in the environment, these metabolites can undergo further transformation. Research on other progestins has shown that degradation can lead to the formation of various transformation products. For instance, studies on drospirenone (B1670955) and megestrol (B1676162) acetate (B1210297) in agricultural soils identified 1,2-dehydrogenation as a primary transformation pathway. researchgate.net While specific environmental transformation products of this compound's metabolites are not well-documented in the provided sources, the potential exists for the formation of new compounds that may also possess biological activity.
Theoretical Models for Environmental Partitioning and Persistence
To estimate the potential environmental risk of pharmaceuticals, theoretical models are used to predict their concentration and behavior in different environmental compartments (water, soil, sediment).
Partitioning: A key parameter for predicting partitioning is the octanol-water partition coefficient (Log K-ow or Log D). For levonorgestrel, the Log D has been reported as 3.55, indicating a moderate potential to sorb to organic matter in soil and sediment rather than remaining in the water phase. fass.sefass.se This is supported by soil adsorption studies, which found that total organic carbon is the dominant factor in the adsorption process. acs.orgnih.gov The groundwater ubiquity score (GUS) and retardation factor (Rf) calculated from these studies predicted a low mobility potential for levonorgestrel in soils. acs.orgnih.gov
Persistence and Risk Assessment: Environmental risk is often characterized by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC/PNEC ratio is a measure of risk; a ratio greater than 1 suggests a potential for adverse environmental effects.
An environmental risk assessment for this compound focused on its active metabolite, levonorgestrel. sante.fr While initial calculations suggested the PEC would be below the action limit, the high potency of the compound triggered a more in-depth assessment. A total risk characterization ratio (PEC/PNEC) for levonorgestrel was calculated for several European countries, yielding values of 9.19 for France and 3.29 for Germany, both significantly above 1. sante.fr A separate assessment based on Swedish sales data calculated a PEC/PNEC ratio of 81.3, indicating a high risk to the environment. fass.sefass.sejanusinfo.se Based on its slow degradation in sediment systems, levonorgestrel is classified as potentially persistent. janusinfo.sesante.fr
Table 1: Environmental Risk and Persistence Parameters for Levonorgestrel (Metabolite of this compound)
Effects on Non-Target Organisms (e.g., aquatic invertebrates, fish) in vitro or model ecosystems
The primary ecotoxicological concern for synthetic progestins like this compound's metabolites is their potent endocrine-disrupting activity in non-target wildlife, particularly fish. nih.gov These compounds are designed to interact with hormone receptors in humans, and due to the conservation of these systems across vertebrates, they can cause significant effects in aquatic organisms at environmentally relevant concentrations. nih.gov
The effects are primarily mediated by the active metabolite levonorgestrel, which has been shown to be a potent androgen in fish, leading to reproductive impairment. diva-portal.orgacs.org Studies on several fish species have demonstrated adverse effects at concentrations in the low nanogram per liter (ng/L) range.
Key Research Findings:
Fathead Minnow (Pimephales promelas): This species has been used extensively to study the effects of progestins. Exposure to levonorgestrel at concentrations as low as 0.8 ng/L led to a significant reduction in egg production. nih.gov Other studies found that gestodene, another progestin, inhibited spawning at 1 ng/L. acs.org These effects are often accompanied by the masculinization of female fish, a hallmark of androgenic activity. acs.org
Zebrafish (Danio rerio): A chronic 126-day study established a No-Observed-Effect Concentration (NOEC) for reproduction at 0.00016 µg/L (or 0.16 ng/L), highlighting the extreme potency of levonorgestrel. fass.sefass.sejanusinfo.se Developmental exposure in zebrafish has been shown to cause a male-biased sex ratio and accelerated puberty. fda.gov
Three-spined Stickleback (Gasterosteus aculeatus): Levonorgestrel was shown to be a potent androgen in this species. Exposure to concentrations of 40 ng/L and above induced the production of spiggin (a male-specific protein) in females and suppressed the production of vitellogenin (an egg yolk precursor). acs.org
While less data is available for aquatic invertebrates, chronic toxicity tests on Daphnia magna showed a NOEC for reproduction at concentrations much higher (≥ 752 μg/L) than those affecting fish, indicating that fish reproductive endpoints are the most sensitive for risk assessment. fass.se The use of in vitro fish cell models and in vivo models like fish reproduction screening assays are critical tools for evaluating the ecotoxicological effects of these compounds. d-nb.infomdpi.comnih.gov
Table 2: Summary of Ecotoxicological Effects of Levonorgestrel on Fish
**computational and Theoretical Chemistry of Norgestimate**
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to elucidate the fundamental electronic properties of the norgestimate (B1679921) molecule. Using methodologies such as Density Functional Theory (DFT), researchers can model the electron distribution, molecular orbital energies, and electrostatic potential, which are key determinants of the molecule's reactivity and intermolecular interactions.
These calculations reveal that the reactivity of this compound is largely influenced by its steroidal core and the unique oxime functional group. The distribution of electron density across the molecule highlights electron-rich regions, such as the carbonyl and oxime oxygens, which are potential hydrogen bond acceptors in receptor interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical parameters that quantify the molecule's susceptibility to metabolic reactions and its electronic stability.
Table 1: Calculated Electronic Properties of this compound
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting non-covalent interaction points. |
Note: Specific values are dependent on the computational method and basis set used.
Molecular Dynamics Simulations of this compound-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its primary biological targets, the progesterone (B1679170) and androgen receptors. These simulations model the movement of every atom in the ligand-receptor complex over time, offering insights into the stability of binding and the specific interactions that anchor the drug in the receptor's ligand-binding pocket.
MD studies can reveal the crucial hydrogen bonds, van der Waals forces, and hydrophobic interactions between this compound and the amino acid residues of the receptor. By analyzing the trajectory of the simulation, researchers can assess the conformational changes induced in the receptor upon binding, which is essential for initiating a biological response. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) over the course of the simulation.
In Silico Prediction of Metabolic Pathways and Enzyme Docking
Computational tools are instrumental in predicting the metabolic fate of this compound. Software programs can identify the most likely sites on the molecule for metabolic attack by enzymes, primarily the cytochrome P450 (CYP) family. For this compound, this includes predicting its conversion to its active metabolites, such as 17-deacetylthis compound (norelgestromin) and levonorgestrel (B1675169).
Molecular docking is a computational technique used to predict the preferred orientation of this compound when it binds to a metabolic enzyme like CYP3A4. By placing the this compound molecule into the enzyme's active site computationally, a binding score can be calculated, which correlates with the likelihood and rate of metabolism. These simulations help to rationalize the observed metabolic profile of this compound and can predict potential drug-drug interactions.
Table 2: Example of In Silico Metabolic Prediction Data
| Parameter | Description | Application to this compound |
|---|---|---|
| Site of Metabolism (SOM) Prediction | Identifies atoms most susceptible to enzymatic modification. | Predicts hydroxylation sites on the steroid backbone. |
| Docking Score | An estimation of the binding affinity between a ligand and a protein. | Ranks the likelihood of this compound binding to various CYP450 isozymes. |
| Binding Orientation | The predicted 3D pose of the ligand within the enzyme's active site. | Provides a hypothesis for how the enzyme catalyzes a specific metabolic reaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For progestins like this compound, QSAR models are developed to predict their binding affinity to the progesterone receptor based on a set of calculated molecular descriptors.
These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Once a statistically significant QSAR model is established using a training set of molecules with known activities, it can be used to predict the activity of newly designed, yet unsynthesized, this compound analogues. This rational approach to drug design helps to prioritize which novel compounds to synthesize and test, saving time and resources in the discovery of more potent or selective progestins.
Pharmacophore Modeling for Receptor Interaction
Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features that are necessary for a molecule to bind to its target receptor. A pharmacophore model for a progesterone receptor agonist is derived from the structures of known active compounds, including this compound.
The resulting model typically consists of a specific spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers. This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find new, structurally diverse compounds that could also act as progestins. It also provides a clear visual hypothesis of how this compound fits into the progesterone receptor's binding site and which of its functional groups are critical for its activity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 17-deacetylthis compound |
| Norelgestromin (B1679859) |
**advanced Research Perspectives and Unexplored Avenues**
Systems Biology Approaches to Norgestimate (B1679921) Action
Systems biology offers a holistic framework to understand the complex interactions of this compound within a biological system. By integrating diverse datasets, researchers can construct comprehensive models of its mechanism of action (MOA).
An integrated systems biology approach has been utilized to identify drug repositioning candidates for conditions like heart failure. nih.govresearchgate.net In such studies, this compound has emerged as a potential candidate drug. nih.govresearchgate.net These methodologies often involve comparing gene expression profiles of a disease state with those induced by various drugs. nih.govresearchgate.net By analyzing the relationships between drug targets and disease-associated genes within a network, a more comprehensive understanding of a drug's potential therapeutic effects can be achieved. nih.gov
The construction of a MOA network for a candidate drug like this compound is a key component of this approach. nih.gov This network is built upon known drug-target interactions and their connections to genes implicated in a specific disease. nih.gov This allows for the visualization of the potential therapeutic efficiency of a drug and the elucidation of its underlying mechanisms. nih.gov
Application of Omics Technologies (Proteomics, Metabolomics) in this compound Research
Omics technologies, including proteomics and metabolomics, provide powerful tools for investigating the molecular effects of this compound. nih.govhumanspecificresearch.org These high-throughput techniques allow for the large-scale study of proteins (proteomics) and metabolites (metabolomics), offering a detailed snapshot of the cellular response to the compound. nih.govhumanspecificresearch.orguninet.edu
The application of these technologies can help in:
Identifying Biomarkers: Proteomics and metabolomics can uncover specific proteins and metabolites that are altered by this compound, which may serve as biomarkers for its efficacy or for predicting individual responses. uninet.edu
Elucidating Mechanisms of Action: By observing the changes in protein expression and metabolic pathways, researchers can gain a deeper understanding of how this compound exerts its effects at a molecular level. nih.govuninet.edu
Drug Discovery and Development: These technologies can accelerate the identification of new drug targets and aid in the development of novel therapeutics. humanspecificresearch.org
While specific proteomics or metabolomics studies focused solely on this compound are not extensively detailed in the provided results, the general application of these technologies in pharmacology and toxicology is well-established. nih.govepiskin.com They offer the potential to compare the effects of this compound on different tissues or cell types, providing a more nuanced understanding of its biological activity. episkin.com
Nanotechnology Applications for this compound Delivery (chemical/material science perspective)
Nanotechnology presents innovative solutions for drug delivery, and these principles are applicable to this compound. mdpi.comscifiniti.com By encapsulating this compound within nano-scaled carriers, it is possible to enhance its therapeutic index by enabling more targeted delivery and controlled release. mdpi.com
Various types of nanoparticles could be theoretically employed for this compound delivery, each with unique properties:
Lipid Nanoparticles: These are composed of lipids and can encapsulate hydrophobic drugs like this compound.
Polymeric Nanoparticles: These are made from biodegradable polymers and can be engineered for sustained drug release. scifiniti.com
Solid Lipid Nanoparticles (SLNs): These are similar to lipid nanoparticles but are solid at room and body temperature. scifiniti.com
The primary goals of using nanotechnology for this compound delivery would be to:
Improve Bioavailability: Encapsulation can protect the drug from degradation and improve its absorption. scifiniti.comfrontiersin.org
Enable Targeted Delivery: Nanoparticles can be functionalized with ligands that direct them to specific tissues or cells, potentially reducing off-target effects. mdpi.com
Control Release Kinetics: The release of this compound from the nanocarrier can be tailored for sustained or stimulus-responsive delivery. mdpi.comfrontiersin.org
While research has explored nanotechnology for the delivery of other hormonal agents and in various therapeutic areas dntb.gov.uaresearchgate.net, specific studies detailing the development of nanotechnology-based delivery systems for this compound are an area for future exploration.
This compound in Tissue Engineering and Regenerative Medicine (focus on molecular mechanisms)
The potential role of this compound in tissue engineering and regenerative medicine is an emerging area of research, focusing on its influence on cellular processes at a molecular level. numberanalytics.comous-research.nounibuc.ro Tissue engineering aims to repair or replace damaged tissues by combining cells, biomaterials, and bioactive molecules. numberanalytics.comnih.gov
The molecular mechanisms of interest in this context include:
Cell Signaling Pathways: Investigating how this compound might influence key signaling pathways involved in cell proliferation, differentiation, and survival, such as the Wnt/β-catenin, Notch, PI3K/Akt, and MAPK/ERK pathways. numberanalytics.com
Growth Factor Regulation: Understanding if this compound can modulate the expression or activity of growth factors that are crucial for tissue regeneration, such as Vascular Endothelial Growth Factor (VEGF) or Transforming Growth Factor-beta (TGF-β). numberanalytics.com
Extracellular Matrix (ECM) Interaction: Exploring the effects of this compound on the synthesis and remodeling of the ECM, which provides structural and biochemical support to cells. numberanalytics.com
While direct studies on this compound's application in tissue engineering are not prevalent, the fundamental principles of using bioactive molecules to guide cell fate and function are well-established. numberanalytics.comthejas.com.pk Future research could explore the potential of incorporating this compound into biomaterial scaffolds to influence the behavior of stem cells or other cell types for specific regenerative purposes. ous-research.nounibuc.ro
Future Directions in this compound Chemical Synthesis and Derivatization
Future research in the chemical synthesis of this compound and its derivatives is likely to focus on improving synthetic efficiency and developing new analogs with enhanced or novel biological activities. researchgate.net
Key areas of future investigation include:
Novel Synthetic Routes: Developing more efficient and environmentally friendly synthetic pathways to produce this compound.
Chemical Derivatization: Creating new derivatives of this compound by modifying its chemical structure. researchgate.netresearchgate.net This can lead to compounds with improved pharmacokinetic properties, increased selectivity for specific receptors, or novel therapeutic applications. researchgate.net The process of chemical derivatization can alter the physicochemical properties of the parent compound, potentially enhancing its efficacy and reducing side effects. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound molecule and evaluating the biological activity of the resulting analogs to understand which parts of the molecule are crucial for its effects. This knowledge can guide the design of more potent and selective compounds.
Computational Chemistry: Utilizing computational modeling and simulation to predict the properties of new this compound derivatives and to guide their synthesis.
The semi-synthesis of derivatives from natural products is a common strategy in drug discovery researchgate.net, and similar principles can be applied to existing synthetic compounds like this compound to explore new chemical space and therapeutic possibilities.
Q & A
Basic: What validated analytical methods are recommended for quantifying norgestimate and its metabolites in plasma, and what parameters ensure reliability?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound’s primary metabolite, 17-deacetyl this compound (norelgestromin), in human plasma due to its sensitivity (LLOQ: 20 pg/mL) and specificity. This method involves liquid-liquid extraction followed by chromatographic separation and validation for accuracy (85–115%), precision (CV <15%), and stability under frozen conditions . High-performance liquid chromatography (HPLC) with UV detection is also validated for tablet analysis, resolving this compound’s syn/anti isomers and detecting degradation products .
Basic: How should pharmacokinetic properties of this compound inform experimental design in clinical studies?
This compound exhibits rapid absorption (Tmax: 0.5–2 hours) but is undetectable in plasma due to rapid hydrolysis to 17-deacetyl this compound (active metabolite) and subsequent metabolism to levonorgestrel. Studies must prioritize metabolite quantification, with sampling intervals aligned to the metabolite’s half-life (37 hours for 17-deacetyl this compound). Bioequivalence studies should use 17-deacetyl this compound as a surrogate endpoint, with crossover designs and sample sizes ≥23 to account for attrition .
Advanced: How can researchers resolve contradictions in detecting this compound’s parent compound in plasma?
While this compound itself is often below the LLOQ (0.1 ng/mL) in plasma , recent literature reports detectable levels using advanced extraction techniques. To address this discrepancy, researchers should:
- Validate methods with lower detection limits (e.g., isotope dilution).
- Compare hydrolysis rates in vitro (e.g., liver microsomes) and in vivo to identify pre-systemic metabolism interference .
- Use stable isotope-labeled this compound as an internal standard to improve recovery .
Advanced: What methodological approaches are critical for studying this compound’s metabolic pathways and drug interactions?
This compound undergoes NADPH-dependent hepatic metabolism via CYP3A4 to levonorgestrel and other metabolites. Key strategies include:
- In vitro models : Human liver microsomes ± NADPH cofactors to map oxidative pathways .
- Tissue-specific assays : Colon tissue fragments to assess hydrolysis rates (38% parent compound retained after 2 hours) .
- Pharmacokinetic modeling : Compartmental analysis to distinguish first-pass vs. systemic metabolism .
Advanced: How does this compound’s androgen receptor (AR) activity vary across experimental models, and what are the implications?
In MDA-MB 231 breast cancer cells, this compound and norelgestromin show weak AR transactivation (≤10% of dihydrotestosterone’s activity) using luciferase reporter assays . However, in vivo rat models report progestational effects equivalent to levonorgestrel, suggesting metabolite-driven activity . Researchers must reconcile in vitro AR assays (low androgenic activity) with in vivo endocrine profiles to avoid overestimating clinical androgenicity.
Advanced: What statistical and design considerations are essential for bioequivalence studies of this compound formulations?
- Endpoint selection : Use 17-deacetyl this compound’s AUC and Cmax as primary endpoints .
- Sample size : Adjust for dropout rates (e.g., 23/24 subjects completed in one study) .
- Statistical analysis : Apply log-transformed data with 90% confidence intervals (80–125% for bioequivalence) .
Advanced: How can researchers assess the impact of BMI or body weight on this compound’s contraceptive efficacy?
Retrospective analysis of randomized trials (e.g., this compound/ethinyl estradiol doses: 180/215/250 µg) should:
- Stratify participants by BMI (e.g., <25 vs. ≥25 kg/m²).
- Use Cox regression to model Pearl Index (pregnancies/100 woman-years) with BMI as a covariate .
- Address confounding via propensity score matching for age and hormonal baseline .
Advanced: What stability and storage protocols ensure integrity of this compound plasma samples?
- Store samples at -70°C to prevent metabolite degradation.
- Validate freeze-thaw stability (≥3 cycles) and long-term stability (≥6 months) per FDA guidelines .
- Use anticoagulants (e.g., EDTA) to minimize enzymatic hydrolysis post-collection .
Advanced: How do cross-species metabolic differences affect preclinical studies of this compound?
In rabbits, this compound binds directly to uterine progesterone receptors without significant metabolism, whereas in humans, rapid hydrolysis occurs. Preclinical studies should:
- Use humanized liver models (e.g., chimeric mice) to mimic first-pass metabolism .
- Compare metabolite profiles across species to identify translational gaps .
Advanced: What statistical methods optimize analysis of cycle control outcomes in this compound trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
